Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide
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Overview
Description
Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring system, which includes a pyridine moiety and a furo[3,2-c]pyridine core, making it a versatile scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Construction of the Furo[3,2-c]Pyridine Core: This step involves the cyclization of appropriate intermediates to form the fused ring system. Conditions such as high temperature and the use of strong acids or bases are often required.
Functionalization: The final step involves the introduction of the carboxamide group and the pyridin-3-ylmethyl substituent. This can be achieved through amide coupling reactions using reagents like EDCI or HATU.
Industrial Production Methods
For large-scale production, process optimization is crucial. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of intermediates and the final product is often achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3aR,7aS)-tert-Butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide is unique due to its specific fused ring system and the presence of both pyridine and furo[3,2-c]pyridine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aR,7aR)-N-(pyridin-3-ylmethyl)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(17-9-11-2-1-5-15-8-11)14-4-7-19-12(14)3-6-16-10-14/h1-2,5,8,12,16H,3-4,6-7,9-10H2,(H,17,18)/t12-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDRSPMJDRFAEG-TZMCWYRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1OCC2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]2([C@@H]1OCC2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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